molecular formula C13H14N2O2 B7866902 [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid

[(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7866902
M. Wt: 230.26 g/mol
InChI Key: BJUAHXIAZOCCIN-UHFFFAOYSA-N
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Description

[(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound characterized by the presence of a cyano group attached to a benzyl ring, a cyclopropyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of 4-cyano-benzyl bromide from 4-cyanobenzyl alcohol using hydrobromic acid in the presence of a dehydrating agent like phosphorus tribromide.

    Cyclopropylation: The benzyl intermediate is then reacted with cyclopropylamine under basic conditions to form the cyclopropyl-benzyl intermediate.

    Amino-Acetic Acid Addition: Finally, the cyclopropyl-benzyl intermediate is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using reagents like sodium azide or amines to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or amines in ethanol.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Azides, substituted amines.

Scientific Research Applications

Chemistry

In chemistry, [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials. Its unique chemical properties may contribute to the development of new polymers or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(4-Cyano-benzyl)-amino]-acetic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    [(4-Cyano-benzyl)-cyclopropyl-amino]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, potentially altering its chemical properties and applications.

Uniqueness

[(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of both a cyclopropyl group and a cyano group attached to the benzyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

[(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group, a cyclopropyl moiety, and an amino-acetic acid backbone. The unique structure allows for diverse interactions with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves several biochemical pathways:

  • Hydrogen Bonding : The cyano group can engage in hydrogen bonding, enhancing binding affinity to target proteins.
  • Electrostatic Interactions : These interactions can modulate the compound's activity by influencing the conformation of target enzymes or receptors.
  • Binding Affinity : The cyclopropyl and benzyl groups contribute to the compound's specificity and potency against certain biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. Its effectiveness was evaluated against various strains of bacteria, including Gram-positive and Gram-negative pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Enterococcus faecalis4 µg/mL

These findings suggest that the compound has a broad-spectrum antibacterial effect, particularly against Staphylococcus aureus and Enterococcus faecalis, which are known for their clinical significance in infections .

Antifungal Activity

In addition to antibacterial effects, preliminary data indicate potential antifungal activity. The compound was tested against common fungal strains with varying results, suggesting that further optimization could enhance its efficacy.

Case Studies

  • In Vivo Efficacy : A study evaluated the in vivo efficacy of this compound in murine models of bacterial infection. The compound significantly reduced bacterial load in tissues compared to controls, demonstrating its potential as a therapeutic agent.
  • Safety Profile : Toxicological assessments revealed a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, indicating that the compound may be safe for further development .

Properties

IUPAC Name

2-[(4-cyanophenyl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-1-3-11(4-2-10)8-15(9-13(16)17)12-5-6-12/h1-4,12H,5-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUAHXIAZOCCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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